H-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-OH
Overview
Description
The given sequence is a peptide composed of 26 amino acids. The sequence starts with Histidine (H) and ends with Glycine (OH). The peptide contains several amino acids including Alanine (Ala), Proline (Pro), Leucine (Leu), Arginine (Arg), Aspartic Acid (Asp), Glycine (Gly), Serine (Ser), Glutamic Acid (Glu), Lysine (Lys), Asparagine (Asn), Valine (Val), and Histidine (His) .
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). In this method, the peptide chain is assembled step-by-step, one amino acid at a time. The process starts from the C-terminus and proceeds towards the N-terminus .Molecular Structure Analysis
The primary structure of a peptide is the sequence of its amino acids. The secondary structure includes alpha-helices and beta-sheets formed by hydrogen bonding. Tertiary structure is the overall three-dimensional shape of the peptide, formed by interactions between side chains. Quaternary structure (if applicable) involves the arrangement of multiple peptide chains .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, mostly involving the amino and carboxyl groups, or the side chains of the amino acids. For example, peptides can form disulfide bridges, undergo phosphorylation, or react with other molecules to form larger complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence. These properties include size, charge, hydrophobicity, and isoelectric point .Scientific Research Applications
Understanding the Peptide Structure
- The amino acid sequence of major histocompatibility complex alloantigens, such as H-2Kb glycoprotein, has been determined using radiochemical methodology. This sequence provides extensive information on the primary structure of murine histocompatibility antigens (Uehara et al., 1980).
- Similarly, the amino acid sequences of both the alpha and beta subunits of human chorionic gonadotropin have been determined, offering insights into their structure and potential function (Morgan, Birken, & Canfield, 1975).
Exploring Related Peptide Sequences
- Adenylate kinase from porcine muscle has been characterized, and its amino acid composition and sequence can offer comparative insights into similar peptide structures (Heil et al., 1974).
- The structure of H-2Db glycoprotein, another histocompatibility antigen, has been analyzed, adding to the understanding of such complex molecules (Maloy, Nathenson, & Coligan, 1981).
Investigating Specific Functions and Roles
- A peptide with growth hormone-releasing activity isolated from a human tumor has been structurally analyzed, highlighting the potential roles of similar peptides in biological processes (Guillemin et al., 1982).
- The study of human tumor-derived angiogenin, a single-chain protein, reveals insights into the structure and function of such peptides, relevant to tumor angiogenesis (Strydom et al., 1985).
Safety And Hazards
Future Directions
The study of peptides is a rapidly growing field with many potential applications in medicine, biotechnology, and materials science. Future research may focus on discovering new peptides, understanding their functions, and developing methods to synthesize and modify peptides for specific applications .
properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H234N46O46/c1-66(2)52-85(110(205)157-61-106(202)203)172-127(222)93(63-187)179-115(210)77(28-16-19-45-142)164-116(211)81(36-40-101(192)193)166-122(217)88(55-74-59-152-65-158-74)173-128(223)94(64-188)180-119(214)83(38-42-103(196)197)170-132(227)107(69(7)8)181-124(219)87(54-68(5)6)178-133(228)108(70(9)10)182-125(220)89(56-99(145)190)174-123(218)91(58-105(200)201)176-118(213)82(37-41-102(194)195)165-112(207)76(27-15-18-44-141)162-111(206)75(26-14-17-43-140)163-113(208)78(29-20-46-153-137(146)147)168-130(225)97-34-25-51-185(97)136(231)84(31-22-48-155-139(150)151)171-117(212)80(35-39-98(144)189)167-126(221)92(62-186)161-100(191)60-156-109(204)72(12)159-121(216)90(57-104(198)199)175-114(209)79(30-21-47-154-138(148)149)169-129(224)96-33-24-50-184(96)135(230)73(13)160-120(215)86(53-67(3)4)177-131(226)95-32-23-49-183(95)134(229)71(11)143/h59,65-73,75-97,107-108,186-188H,14-58,60-64,140-143H2,1-13H3,(H2,144,189)(H2,145,190)(H,152,158)(H,156,204)(H,157,205)(H,159,216)(H,160,215)(H,161,191)(H,162,206)(H,163,208)(H,164,211)(H,165,207)(H,166,217)(H,167,221)(H,168,225)(H,169,224)(H,170,227)(H,171,212)(H,172,222)(H,173,223)(H,174,218)(H,175,209)(H,176,213)(H,177,226)(H,178,228)(H,179,210)(H,180,214)(H,181,219)(H,182,220)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H4,146,147,153)(H4,148,149,154)(H4,150,151,155)/t71-,72-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,107-,108-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNYRRYRKDDSKY-DEGCQRHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C4CCCN4C(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H234N46O46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583248 | |
Record name | PUBCHEM_16172935 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3285.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-OH | |
CAS RN |
79804-72-1 | |
Record name | PUBCHEM_16172935 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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